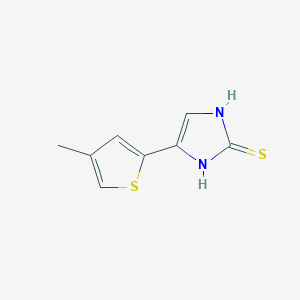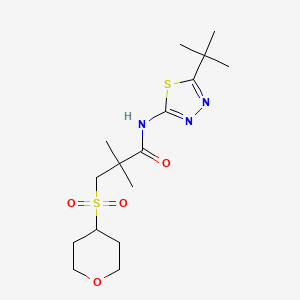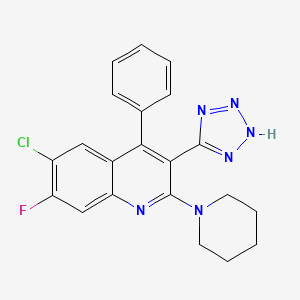![molecular formula C26H33F3N6O4S B10834833 (3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834833.png)
(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID26924192-Compound-54 is a small molecular drug developed by Bayer Pharma Aktiengesellschaft. It is known for its inhibitory effects on bromodomain and extraterminal domain proteins, which are involved in various cellular processes, including transcription regulation and chromatin remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID26924192-Compound-54 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Formation of core structures: Using cyclization reactions to form the core heterocyclic structures.
Functional group modifications: Introducing functional groups through substitution reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for PMID26924192-Compound-54 are not explicitly detailed in public sources. Typically, large-scale production involves optimizing the synthetic route for higher yields and purity, using scalable reaction conditions, and employing industrial purification techniques.
Chemical Reactions Analysis
Types of Reactions
PMID26924192-Compound-54 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
PMID26924192-Compound-54 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study bromodomain and extraterminal domain protein inhibition.
Biology: Employed in cellular assays to investigate the role of bromodomain and extraterminal domain proteins in gene expression and chromatin remodeling.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting bromodomain and extraterminal domain proteins.
Mechanism of Action
PMID26924192-Compound-54 exerts its effects by inhibiting bromodomain and extraterminal domain proteins. These proteins recognize and bind acetylated histones, playing a key role in transcription regulation and chromatin remodeling. By inhibiting these proteins, PMID26924192-Compound-54 disrupts the transmission of epigenetic memory and alters gene expression patterns .
Comparison with Similar Compounds
Similar Compounds
ZEN-3694: Investigated for its potential in treating prostate cancer.
BMS-986158: Studied for its effects on solid tumors.
Uniqueness
PMID26924192-Compound-54 is unique due to its specific chemical structure and its high affinity for bromodomain and extraterminal domain proteins. This specificity allows for targeted inhibition, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C26H33F3N6O4S |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C26H33F3N6O4S/c1-18-25(36)32(2)22-6-7-23(31-24(22)35(18)20-8-14-39-15-9-20)30-19-4-3-5-21(16-19)40(37,38)34-12-10-33(11-13-34)17-26(27,28)29/h3-7,16,18,20H,8-15,17H2,1-2H3,(H,30,31)/t18-/m1/s1 |
InChI Key |
DRCMYKRSYNVVMM-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N(C2=C(N1C3CCOCC3)N=C(C=C2)NC4=CC(=CC=C4)S(=O)(=O)N5CCN(CC5)CC(F)(F)F)C |
Canonical SMILES |
CC1C(=O)N(C2=C(N1C3CCOCC3)N=C(C=C2)NC4=CC(=CC=C4)S(=O)(=O)N5CCN(CC5)CC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Preparation of (R)-(6-(4-chlorophenyl)-1-methyl-8-(1-methyl-1H-pyrazol-4-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)methyl methanesulfonate](/img/structure/B10834751.png)

![(rac)-4-{4-Fluoro-2-[(3-fluorobenzyl)oxy]phenyl}-N-{3-[(S-methylsulfonimidoyl)methyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B10834753.png)
![4-[(4-Cyclohexylphenyl)methyl-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B10834761.png)
![[5-Carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium](/img/structure/B10834766.png)
![N-[3-hydroxy-5-[hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834768.png)
![13-[2-Ethoxy-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)anilino]-2,9-dimethyl-6-oxa-2,9,12-triazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B10834783.png)
![N-cyclopropyl-3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834787.png)
![2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B10834788.png)
![8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-2-phenyl-4H-1,4-benzoxazin-3-one](/img/structure/B10834794.png)
![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834808.png)

![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834828.png)

